Computed Lipophilicity vs. Non-Fluorinated Analog
Methyl 3-fluoro-2-phenylpropanoate (target) has a PubChem-computed XLogP3 of 2.1 [1], versus 2.3 for its non-fluorinated direct analog methyl 2-phenylpropanoate (CAS 31508-44-8) [2]. The introduction of fluorine at the 3-position thus produces a modest but quantifiable reduction in computed lipophilicity of Δ = −0.2 log units, despite the addition of a halogen atom that in other contexts (e.g., chlorine) typically increases logP. This counter-intuitive effect arises from fluorine's strong electron-withdrawing character, which polarizes the molecule and reduces its effective partition coefficient relative to the non-halogenated parent. Both values were computed using the same XLogP3 algorithm (PubChem release 2021.05.07 for the target, 2025.04.14 for the comparator), though from different PubChem releases.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (PubChem CID 15272402) |
| Comparator Or Baseline | Methyl 2-phenylpropanoate (non-fluorinated): XLogP3-AA = 2.3 (PubChem CID 9815297) |
| Quantified Difference | ΔXLogP3 = −0.2 log units (target less lipophilic than non-fluorinated comparator) |
| Conditions | Computed via XLogP3 algorithm; PubChem release versions differ between target (2021.05.07) and comparator (2025.04.14) |
Why This Matters
Procurement decisions for lead optimization require predictable lipophilicity modulation; the −0.2 log unit shift confirms that fluorine at the 3-position provides a directional and measurable lipophilicity adjustment unavailable from the non-fluorinated scaffold.
- [1] PubChem Compound Summary: Methyl 3-fluoro-2-phenylpropanoate, CID 15272402. XLogP3 = 2.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/15272402 View Source
- [2] PubChem Compound Summary: Methyl 2-phenylpropionate (S)-, CID 9815297. XLogP3-AA = 2.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/9815297 View Source
